N(alpha)-acetyl-L-lysine methyl ester
Description
Structure
3D Structure
Properties
CAS No. |
6072-02-2 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
methyl (2S)-2-acetamido-6-aminohexanoate |
InChI |
InChI=1S/C9H18N2O3/c1-7(12)11-8(9(13)14-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
HHOLXTXLQMKUGJ-QMMMGPOBSA-N |
SMILES |
CC(=O)NC(CCCCN)C(=O)OC |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)OC |
sequence |
K |
Synonyms |
ALME alpha-acetyl-L-lysine methyl ester alpha-acetyllysine methyl ester alpha-acetyllysine methyl ester monohydrochloride, (D-Lys)-isomer alpha-acetyllysine methyl ester monohydrochloride, (L-Lys)-isome |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and purification of N(alpha)-acetyl-L-lysine methyl ester.
Executive Summary
This technical guide details the scalable synthesis of N(
Unlike generic protocols, this guide focuses on the direct thionyl chloride-mediated esterification of N(
Strategic Synthesis Architecture
The synthesis addresses two chemoselectivity challenges:
-
Regioselectivity: Differentiating between the
-amine and -amine.[1] -
Acid Sensitivity: Forming the methyl ester without hydrolyzing the N-acetyl amide bond.[1]
We utilize a kinetic control strategy . By using N(
Reaction Scheme & Mechanism
Figure 1: Reaction pathway leveraging in situ acid generation to protect the
Detailed Experimental Protocol
Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water to release HCl and
Materials
-
Starting Material: N(
)-Acetyl-L-Lysine (CAS 1946-82-3), >98% purity. -
Reagent: Thionyl Chloride (
), ReagentPlus grade.[1] -
Solvent: Methanol (Anhydrous), <0.05% water.[1]
-
Workup: Diethyl ether (Et2O) or Methyl tert-butyl ether (MTBE).[1]
Step-by-Step Methodology
Step 1: In Situ Reagent Generation (Exothermic Control)
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2 or Drierite).
-
Charge the flask with 100 mL of anhydrous Methanol .
-
Cool the methanol to -10°C to 0°C using an ice-salt bath.
-
Add 5.0 mL (69 mmol) of Thionyl Chloride dropwise over 20 minutes.
-
Critical: Maintain temperature <5°C. The reaction (
) is exothermic.[1]
-
Step 2: Addition and Reflux
-
Add 10.0 g (53 mmol) of N(
)-Acetyl-L-Lysine to the cold solution. The solid will dissolve slowly.[1] -
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Attach a reflux condenser and heat the solution to 45°C (gentle reflux) for 4–6 hours .
-
Checkpoint: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).[1] The starting material (
) should disappear, replaced by the ester ( ).
-
Step 3: Isolation and Workup
-
Cool the mixture to RT.
-
Concentrate the solution under reduced pressure (Rotavap) at 40°C to remove solvent and excess HCl. A viscous, pale-yellow oil or semi-solid will remain.[1]
-
Co-evaporation: Add 20 mL of fresh methanol and re-evaporate (repeat 2x) to remove trace
and HCl gas.
Step 4: Crystallization
-
Dissolve the oily residue in the minimum amount of warm Methanol (approx. 15-20 mL) .
-
Add Diethyl Ether (100-150 mL) dropwise with vigorous stirring until the solution becomes permanently cloudy.
-
Store at 4°C overnight . White crystalline needles of Ac-Lys-OMe
HCl will precipitate.[1] -
Filter the crystals under vacuum (inert atmosphere preferred to avoid moisture uptake).[1]
-
Wash the filter cake with cold Ether (2 x 20 mL).
-
Dry in a vacuum desiccator over
or KOH pellets.
Purification & Quality Control
If the crude product is colored or impure, perform a recrystallization :
-
Solvent System: Methanol/Ethyl Acetate or Ethanol/Ether.[1]
-
Procedure: Dissolve in boiling methanol; add ethyl acetate until turbid; cool slowly.
Analytical Specifications (Self-Validating Data)
| Parameter | Specification | Validation Method |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | 108 – 114 °C | Capillary MP Apparatus |
| Yield | 85 – 95% | Gravimetric |
| Solubility | Soluble in Water, Methanol | Visual (100 mg/mL) |
| Mass Spec | [M+H]+ = 203.14 m/z | ESI-MS |
NMR Validation (D2O, 400 MHz)
-
1.98 ppm (s, 3H): Acetyl group (
-CO-). Confirms N-acetylation intact. -
3.72 ppm (s, 3H): Methyl ester (
).[1] Confirms esterification. -
4.35 ppm (m, 1H):
-CH proton.[1] -
2.98 ppm (t, 2H):
-CH2 protons (adjacent to amine).[1] -
1.40-1.90 ppm (m, 6H): Lysine side chain (
).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Causality
-
Problem: Product is an oil that refuses to crystallize.
-
Problem: Low Yield.
-
Problem: Appearance of a second spot on TLC (lower Rf).
-
Cause: Hydrolysis of the N-acetyl group (rare) or incomplete esterification.
-
Solution: If incomplete, add more
and reflux longer. If hydrolysis occurred, the temperature was likely too high (>60°C); restrict to 45°C.[1]
-
References
-
Brenner, M., & Huber, W. (1953).[1] Preparation of amino acid esters with thionyl chloride and alcohol.[1] Helvetica Chimica Acta.[1]
-
Sigma-Aldrich. (2023).[1] Nα-Acetyl-L-lysine methyl ester hydrochloride Product Specification.
-
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids.[1][2][] Wiley.[1][4] (Classic reference for amino acid properties and esterification kinetics).[1]
-
PubChem. (2023).[1][5] Compound Summary: N-alpha-acetyl-L-lysine methyl ester hydrochloride.[][6][7] National Library of Medicine.[1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]
- 4. N-Acetyl-L-lysine methyl ester | C9H18N2O3 | CID 2724394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nα--乙酰基- L -赖氨酸甲酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Nα-Acetyl-L-lysine methyl ester hydrochloride | CAS 20911-93-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. L-Lysine, N2-acetyl-, methyl ester, hydrochloride (1:1) | C9H19ClN2O3 | CID 2724393 - PubChem [pubchem.ncbi.nlm.nih.gov]
N(alpha)-acetyl-L-lysine methyl ester as a mimic for protein-bound lysine.
The Proximal Model: Utilizing N( )-acetyl-L-lysine Methyl Ester to Deconstruct Protein-Bound Lysine Reactivity
Executive Summary & Rationale
The "Zwitterion Problem" in Lysine Modeling
For researchers investigating protein modifications—whether in covalent drug discovery, glycation (Maillard reaction), or bioconjugation—free L-lysine is a flawed model. In its free form, L-lysine exists as a zwitterion at physiological pH. The presence of the charged
The Solution: N(
Chemical Profile & Comparative Metrics[1][2]
To understand why Ac-Lys-OMe is superior, we must compare its electronic properties to free lysine and actual protein residues.
Table 1: Physicochemical Comparison of Lysine Models
| Feature | Free L-Lysine | Ac-Lys-OMe (The Mimic) | Protein-Bound Lysine (Avg) |
| Protonated ( | Acetylated (Amide) | Peptide Bond (Amide) | |
| Deprotonated ( | Methylated (Ester) | Peptide Bond (Amide) | |
| ~10.8 | ~10.2 – 10.4 | ~10.4 (Surface)* | |
| Net Charge (pH 7.4) | +1 (Zwitterionic) | +1 (Cationic side chain) | +1 (Cationic side chain) |
| Nucleophilicity | Suppressed by | Intrinsic | Context Dependent |
*Note: Deeply buried active site lysines can have drastically perturbed
Visualization: Structural Logic
The following diagram illustrates how Ac-Lys-OMe mimics the peptide bond environment, removing the electrostatic interference found in free lysine.
Caption: Structural comparison showing how Ac-Lys-OMe neutralizes backbone charges to isolate side-chain reactivity.
Core Application: Covalent Drug Discovery
In Targeted Covalent Inhibitor (TCI) design, researchers must balance potency (reaction with the target cysteine/lysine) with selectivity (avoiding off-target reactions). Ac-Lys-OMe is critical for determining the intrinsic reactivity (
Protocol: Determination of Second-Order Rate Constants ( )
Objective: Measure the reactivity of an electrophilic small molecule against Ac-Lys-OMe to predict off-target toxicity or on-target potency.
Materials
-
Nucleophile: Ac-Lys-OMe hydrochloride (100 mM stock in water).
-
Electrophile: Test compound (10 mM stock in DMSO).
-
Internal Standard: 1-Napthylamine or similar non-reactive standard.
-
Buffer: 50 mM Potassium Phosphate, pH 10.2 (Note: High pH is required to deprotonate the
-amine for reaction, as the protonated form is non-nucleophilic).
Step-by-Step Methodology
-
Reaction Setup:
-
Prepare a master mix in phosphate buffer (pH 10.2) containing Ac-Lys-OMe (typically in large excess, e.g., 10 mM) to ensure pseudo-first-order kinetics.
-
Add the Internal Standard (50 µM).
-
-
Initiation:
-
Add the Electrophile (final conc. 50–100 µM) to the mixture.
-
Immediately vortex and place in a temperature-controlled autosampler (25°C or 37°C).
-
-
Sampling (Kinetic Loop):
-
Inject samples onto HPLC/UPLC-MS every 15 minutes for 4–8 hours.
-
Monitor the depletion of the Electrophile relative to the Internal Standard.
-
-
Calculation:
-
Plot
vs. time. -
The slope of the line is
. -
Calculate the second-order rate constant:
.
-
Why pH 10.2? Unlike Cysteine (pKa ~8.3), Lysine is protonated at pH 7.4. To measure intrinsic chemical reactivity without the noise of protonation equilibrium, we shift the pH near the pKa of Ac-Lys-OMe.
Core Application: Glycation & Maillard Reaction Modeling
Ac-Lys-OMe is the industry standard for studying Advanced Glycation End-products (AGEs) because it allows for the isolation of specific adducts (e.g., CML, CEL) without the steric hindrance of protein folding.
Workflow: Identification of AGE Precursors
This workflow describes how to use Ac-Lys-OMe to identify novel glycation structures formed by reaction with methylglyoxal (MGO).
Caption: Experimental workflow for identifying lysine-specific glycation products using Ac-Lys-OMe.
Synthesis & Handling Guide
While Ac-Lys-OMe is commercially available as a hydrochloride salt (CAS: 20911-93-7), understanding its stability is crucial for experimental success.
Storage & Stability:
-
State: White crystalline powder (HCl salt).
-
Hygroscopic Nature: Moderate. Store in a desiccator at -20°C.
-
Solution Stability: In aqueous buffer (pH 7.4), the methyl ester is susceptible to slow hydrolysis over days. Always prepare fresh stock solutions immediately prior to kinetic assays.
-
Handling: The HCl salt is acidic. When dissolving in high concentrations (>50 mM), check and adjust pH with NaOH if the assay requires neutral conditions, as the acidity of the salt can crash buffer capacity.
References
-
Dahal, U. P., et al. (2016). "Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-
-acetyl-L-lysine as an amine nucleophile."[1] MedChemComm. -
Henle, T., et al. (2022).
-Carboxymethyllysine." Molecules. -
Monti, S. M., et al. (2000). "A comparison of color formation and Maillard reaction products of a lactose-lysine and lactose-N(alpha)-acetyllysine model system."[2] Journal of Agricultural and Food Chemistry.
-
PubChem Compound Summary. "N-alpha-acetyl-L-lysine methyl ester."[3][4] National Center for Biotechnology Information.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. A comparison of color formation and maillard reaction products of a lactose-lysine and lactose-N(alpha)-acetyllysine model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N(alpha)-acetyl-L-lysine methyl ester(1+) | C9H19N2O3+ | CID 7006467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-lysine methyl ester | C9H18N2O3 | CID 2724394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Characterization of Plasminogen Ligand Binding Using N(alpha)-acetyl-L-lysine Methyl Ester
Executive Summary
This application note details the use of
This guide focuses on monitoring the "Closed-to-Open" conformational switch of Plasminogen using intrinsic tryptophan fluorescence spectroscopy and Isothermal Titration Calorimetry (ITC). It addresses critical experimental variables often overlooked, such as the stabilizing effect of chloride ions and the removal of purification contaminants.
Scientific Background & Mechanism[1][2][3]
The Plasminogen Conformational Switch
Native Glu-Plasminogen exists in a compact, "closed" conformation stabilized by an intramolecular interaction between the N-terminal peptide (NTP) and the Kringle 5 (K5) domain. This conformation is resistant to activation by tissue plasminogen activator (tPA).
Upon binding to lysine residues on fibrin clots or cell surfaces, the Kringle domains (specifically K1, K4, and K5) engage the ligand. This disrupts the NTP-K5 interaction, triggering a dramatic structural transition to an "open" conformation. This open form is readily activated by tPA to form Plasmin, the primary enzyme of fibrinolysis.
Why Ac-Lys-OMe?
While EACA is the standard inhibitor used clinically, Ac-Lys-OMe is the preferred tool for mechanistic binding studies because:
-
Structural Mimicry: The acetylation of the
-amino group and methylation of the -carboxyl group eliminate the zwitterionic charges of the backbone. This isolates the interaction to the butyl-ammonium side chain, mimicking a lysine residue within a protein sequence. -
Thermodynamic Precision: It allows for the measurement of side-chain specific binding constants (
) without interference from backbone electrostatic attractions that do not occur in physiological protein-protein interactions.
Mechanistic Pathway Diagram
Figure 1: The ligand-induced conformational change of Plasminogen. Ac-Lys-OMe binding to Kringle 1 triggers the release of the N-terminal peptide, leading to the open, activatable state.
Pre-Experimental Critical Step: Contaminant Removal
CRITICAL WARNING: Commercial Plasminogen preparations are frequently purified using Lysine-Sepharose affinity chromatography and eluted with EACA. Residual EACA binds tightly to Kringle 1 and will mask the binding of Ac-Lys-OMe, leading to false-negative results or artificially high
Protocol: EACA Removal via Gel Filtration
-
Column: Use a pre-packed desalting column (e.g., Sephadex G-25 or PD-10).
-
Equilibration Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Note: Avoid high chloride concentrations (>150 mM) if studying the "closed" state, as
stabilizes the closed form.
-
-
Procedure:
-
Load the Plasminogen sample.
-
Elute with Equilibration Buffer.
-
Monitor Absorbance at 280 nm (
).
-
-
Validation: The
ratio can indicate purity, but the gold standard is to run a "blank" fluorescence scan. If the initial fluorescence intensity is anomalously high compared to literature values for the closed state, residual EACA may still be present.
Protocol A: Intrinsic Fluorescence Titration
This protocol utilizes the change in intrinsic tryptophan fluorescence (Trp residues in Kringles) that occurs when the protein unfolds.
Materials
-
Protein: EACA-free Glu-Plasminogen (Final conc: 0.5 - 1.0
M). -
Ligand: Ac-Lys-OMe (Stock conc: 100 mM in buffer).
-
Buffer: 50 mM HEPES or Tris, 100 mM NaCl, pH 7.4.
-
Variant: To study the chloride effect, prepare a second buffer with 0 mM NaCl (substituted with NaOAc to maintain ionic strength).
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for fluorescence titration experiments.
Step-by-Step Procedure
-
Instrument Setup:
-
Excitation: 295 nm (Selective for Trp, minimizes Tyr contribution).
-
Emission: Scan 300–400 nm (Peak expected ~340 nm).
-
Temperature: 25°C (Constant).
-
-
Baseline: Place 2 mL of Plasminogen solution in a quartz cuvette. Record spectrum (
). -
Titration:
-
Add Ac-Lys-OMe in small aliquots (e.g., 1-5
L). -
Target concentration range: 0
M to 10 mM (spanning the expected ). -
Mix by inversion (do not vortex vigorously).
-
Incubate for 2 minutes to reach equilibrium.
-
Record spectrum (
).
-
-
Control: Perform a "buffer-only" titration adding ligand to buffer to check for background fluorescence (Ac-Lys-OMe is generally non-fluorescent but check for impurities).
Data Analysis
-
Dilution Correction:
-
Inner Filter Effect: If the ligand absorbs at 295 nm (unlikely for pure Ac-Lys-OMe but possible with contaminants), correct using absorbance data.
-
Curve Fitting: Plot
(Change in Fluorescence) vs. [Ligand]. Fit to the Hill Equation to account for cooperativity between Kringle domains:-
Where
is the Hill coefficient. -
Note: If
, use a standard hyperbolic binding equation.
-
Protocol B: Isothermal Titration Calorimetry (ITC)
ITC provides the thermodynamic profile (
Parameters
-
Cell: Plasminogen (10–20
M). -
Syringe: Ac-Lys-OMe (10–20 mM, ~10x-20x cell concentration).
-
Buffer: Exactly matched (dialyze protein against the ligand buffer).
Procedure
-
Injection Profile: 1 x 0.4
L (dummy injection), followed by 19 x 2.0 L injections. -
Spacing: 180 seconds between injections to allow return to baseline.
-
Stirring: 750–1000 rpm.
Interpretation
-
Exothermic (
): Typical for Kringle-ligand interactions (driven by hydrogen bonding and van der Waals forces in the lysine binding pocket). -
Stoichiometry (N): Full-length Plasminogen has multiple binding sites. ITC data may show a complex curve necessitating a "Two Sets of Sites" model (High affinity K1 vs. Low affinity K4).
Expected Results & Data Summary
| Parameter | Kringle 1 (High Affinity) | Kringle 4 (Low Affinity) | Notes |
| ~1 - 10 | ~1 - 5 mM | Values are weaker than EACA but physiologically relevant. | |
| Fluorescence Change | Increase (~10-20%) | Minimal | Major fluorescence change is driven by the global conformational opening initiated by K1 binding. |
| Chloride Effect | Less sensitive |
Troubleshooting & Expert Tips
-
The "Chloride Trap": Chloride ions bind to Plasminogen and stabilize the closed conformation.
-
Observation: Binding affinity (
) appears much weaker in PBS (150 mM NaCl) than in water or acetate buffers. -
Solution: For pure binding constants, use low chloride buffers. For physiological relevance, use 150 mM NaCl and report the "apparent"
.
-
-
Ligand Solubility: Ac-Lys-OMe is highly soluble, but ensure the pH of the stock solution is adjusted to 7.4 before adding to the protein to avoid pH-induced denaturation.
-
Aggregation: The "open" form of Plasminogen is more prone to aggregation and surface adsorption. Ensure cuvettes are clean and consider adding 0.01% Tween-20 if signal instability is observed.
References
-
Castellino, F. J., & Ploplis, V. A. (2005). Structure and function of the plasminogen/plasmin system. Thrombosis and Haemostasis, 93(4), 647-654.
-
Llinas, M., et al. (1983). Proton magnetic resonance study of ligand binding to the kringle 4 domain of human plasminogen. Journal of Biological Chemistry, 258, 12434-12443.
-
Wiman, B., & Wallen, P. (1977). The specific interaction between plasminogen and fibrin.[1] A physiological role of the lysine binding site in plasminogen. Thrombosis Research, 10(2), 213-222.
-
Ponting, C. P., et al. (1992). Plasminogen: a structural review. Blood Coagulation & Fibrinolysis, 3(5), 605-614.
-
Biophysical Society. (2023). Protocols for Intrinsic Tryptophan Fluorescence. Biophysical Journal Methods.
Sources
Application Note: Kinetic Profiling of Serine Proteases Using N(α)-Acetyl-L-Lysine Methyl Ester (Ac-Lys-OMe)
Abstract & Introduction
This application note details the experimental framework for using N(α)-acetyl-L-lysine methyl ester (Ac-Lys-OMe) as a specific reporter substrate in the kinetic characterization of trypsin-like serine proteases. While chromogenic substrates (e.g., BAPNA) are common for endpoint assays, ester substrates like Ac-Lys-OMe offer distinct advantages for kinetic profiling due to the significantly higher turnover rate (
This guide focuses on determining kinetic parameters (
Key Applications
-
High-Throughput Screening (HTS): Rapid turnover allows for faster assay windows.
-
Mechanistic Deconvolution: Distinguishing inhibitors that bind the active site (competitive) from allosteric modulators (non-competitive).
-
Quality Control: Quantifying active enzyme concentration via "burst" titration kinetics.
Chemical & Physical Properties[1][2][3][4]
Understanding the substrate is the first step in a self-validating protocol.
| Property | Specification | Experimental Implication |
| Chemical Name | N(α)-Acetyl-L-lysine methyl ester | Substrate |
| Abbreviation | Ac-Lys-OMe | - |
| Molecular Weight | ~202.25 g/mol (Free base) | Calculate molarity precisely. |
| Solubility | Soluble in Water, Methanol | Prepare stocks in water or weak buffer; avoid DMSO if possible to prevent solvent effects on enzyme. |
| Stability | Labile at pH > 8.5 | Critical: Spontaneous hydrolysis increases with pH. Always run a "No-Enzyme" blank. |
| Detection Mode | UV Absorbance (247 nm) | Requires UV-transparent plates or quartz cuvettes. |
Reaction Mechanism & Signal Generation
The assay relies on the specific hydrolysis of the ester bond at the C-terminus of the lysine residue. Trypsin-like proteases utilize a catalytic triad (Asp-His-Ser) to perform a nucleophilic attack on the ester carbonyl.
Reaction:
Signal Origin:
The ester bond (–COOR) and the carboxylic acid product (–COOH) have distinct UV absorption profiles in the far-UV region. At 247 nm , the disappearance of the ester bond results in a measurable change in absorbance (typically an increase in differential signal or decrease depending on the specific optical setup and reference, but standard protocols track
Visualization: Assay Logic Pathway
Caption: Kinetic pathway showing enzyme-substrate interaction and potential inhibitor entry points.
Experimental Protocol: Kinetic Assay
Reagent Preparation
-
Assay Buffer: 46 mM Tris-HCl, 11.5 mM
, pH 8.1.[1]-
Why Calcium? Calcium stabilizes Trypsin and prevents autolysis.
-
Why pH 8.1? Optimal for Trypsin activity, though spontaneous hydrolysis is non-zero (requires blanking).
-
-
Substrate Stock (10 mM): Dissolve Ac-Lys-OMe in 1 mM HCl (keeps it stable/protonated). Store at -20°C.
-
Enzyme Stock: Dissolve Trypsin in 1 mM HCl to ~50 µg/mL. Keep on ice.
Standard Assay Workflow (Continuous UV)
Use a high-precision spectrophotometer with temperature control set to 25°C.
-
Blanking: Set the spectrophotometer to zero using the Assay Buffer.
-
Cuvette Setup:
-
Reference Cuvette: 2.6 mL Buffer + 0.3 mL Substrate Stock.
-
Test Cuvette: 2.6 mL Buffer + 0.3 mL Substrate Stock.
-
-
Equilibration: Incubate both cuvettes for 3-4 minutes inside the instrument to reach 25°C.
-
Baseline Check: Record absorbance for 2 minutes.
-
Quality Control: If
in the absence of enzyme, the substrate is degrading or the buffer pH is too high.
-
-
Reaction Initiation: Add 0.1 mL of Enzyme Stock to the Test Cuvette (and 0.1 mL Buffer to Reference if not using a double-beam blank). Mix by inversion immediately.[2]
-
Measurement: Record
for 3–5 minutes. -
Calculation: Determine the slope (
) from the linear portion of the curve.
Determining Specific Activity
Note: The extinction coefficient (Protocol: Enzyme Inhibition Studies ( Determination)
To determine the potency and mechanism of a novel inhibitor, you must vary both the Substrate [S] and Inhibitor [I] concentrations.
Experimental Matrix
Run the kinetic assay described in Section 4.2 under the following conditions:
-
Substrate [S]: 0.5
, 1 , 2 , 4 . (Determine first via a standard curve). -
Inhibitor [I]: 0,
, , .
Workflow Visualization
Caption: Step-by-step workflow for generating inhibition kinetics data.
Data Analysis & Interpretation
Tabulate the Initial Velocity (
| [I] (nM) | |||
| 0 | 0.050 | 0.120 | 0.180 |
| 10 | 0.030 | 0.090 | 0.160 |
| 50 | 0.010 | 0.040 | 0.090 |
Determination of Mechanism:
-
Lineweaver-Burk Plot (Double Reciprocal): Plot
vs .-
Competitive: Lines intersect at the Y-axis (
unchanged, increases). -
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases). -
Mixed: Lines intersect elsewhere.
-
-
Dixon Plot: Plot
vs . The intersection point gives .
Troubleshooting & Quality Control
-
Issue: High Background Rate.
-
Cause: Buffer pH > 8.2 or contamination.[1]
-
Fix: Lower pH to 7.8 (sacrifice some activity for stability) or prepare fresh substrate.
-
-
Issue: Non-Linear Rates.
-
Cause: Substrate depletion (>10% consumed) or product inhibition.
-
Fix: Use less enzyme or measure for a shorter duration (initial 60 seconds).
-
-
Issue: Low Signal.
-
Cause: 247 nm is in the UV; plastic cuvettes absorb here.
-
Fix:MUST use Quartz (UV-transparent) cuvettes or UV-compatible 96-well plates.
-
References
-
Schwert, G. W., & Eisenberg, M. A. (1949).[3][4] The kinetics of the amidase and esterase activities of trypsin.[4][5][6] Journal of Biological Chemistry, 179(2), 665-672. Retrieved from [Link]
-
PubChem. (n.d.).[7][8] N-Acetyl-L-lysine methyl ester (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Trypsin Assay Procedure (EC 3.4.21.4) [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. The kinetics of the amidase and esterase activities of trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. abs.bibl.u-szeged.hu [abs.bibl.u-szeged.hu]
- 7. N(alpha)-acetyl-L-lysine methyl ester(1+) | C9H19N2O3+ | CID 7006467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Acetyl-L-lysine methyl ester | C9H18N2O3 | CID 2724394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling Protein Modifications: A Guide to N(alpha)-acetyl-L-lysine Methyl Ester in Acetylation and Cross-Linking Studies
Introduction: The Significance of Lysine Modifications and the Role of a Unique Chemical Tool
In the intricate landscape of cellular regulation, post-translational modifications (PTMs) of proteins are the master conductors, orchestrating a symphony of biological processes. Among these, the acetylation of lysine residues has emerged as a pivotal mechanism governing protein function, stability, and interaction networks.[1][2] This reversible modification, dynamically controlled by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), is fundamental to everything from gene expression to metabolic control.[1][3][4] To dissect these complex processes, researchers require precise tools that can mimic or probe these molecular events. N(alpha)-acetyl-L-lysine methyl ester is one such versatile tool, a derivative of the essential amino acid lysine, uniquely functionalized to serve as a powerful probe in the study of protein acetylation and cross-linking.[][6]
This guide provides an in-depth exploration of N(alpha)-acetyl-L-lysine methyl ester, offering detailed protocols and expert insights for its application in biochemical and drug development research. We will delve into its use as a substrate for enzymatic assays of KATs and KDACs, and as a model compound for investigating protein cross-linking induced by cellular stressors like reactive aldehydes.
Physicochemical Properties of N(alpha)-acetyl-L-lysine Methyl Ester Hydrochloride
| Property | Value | Source |
| Synonyms | Ac-L-Lys-OMe·HCl, ALME | [7] |
| CAS Number | 20911-93-7 | [6] |
| Molecular Formula | C9H18N2O3·HCl | [6] |
| Molecular Weight | 238.71 g/mol | |
| Appearance | White to off-white powder | [] |
| Solubility | Soluble in water | [8] |
| Storage | Store at 2-8 °C | [] |
Part 1: Investigating Lysine Acetylation Dynamics
The study of lysine acetylation is crucial for understanding a myriad of cellular functions and disease states.[1] N(alpha)-acetyl-L-lysine methyl ester serves as an invaluable chemical probe in this context, primarily due to its structural resemblance to a naturally acetylated lysine residue within a peptide chain.[]
Application 1.1: A Substrate for Lysine Acetyltransferase (KAT) Activity Assays
Scientific Rationale: KATs are enzymes that transfer an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue on a substrate protein.[1] By using N(alpha)-acetyl-L-lysine methyl ester in conjunction with a labeled acetyl-CoA (e.g., [3H]-acetyl-CoA or [14C]-acetyl-CoA), the activity of a purified KAT can be quantified by measuring the incorporation of the radiolabel into the substrate. While KATs typically act on protein substrates, small molecule mimics can be used to probe their activity and specificity.
Experimental Workflow for KAT Activity Assay
Caption: Workflow for a radiolabel-based KAT activity assay.
Detailed Protocol for in vitro KAT Activity Assay:
-
Reagent Preparation:
-
KAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF.
-
Substrate Stock Solutions:
-
100 mM N(alpha)-acetyl-L-lysine methyl ester in sterile water.
-
10 µCi/µL [3H]-acetyl-CoA.
-
-
Enzyme Dilution: Prepare a working dilution of your purified KAT enzyme in KAT assay buffer. The optimal concentration should be determined empirically.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture (final volume of 50 µL):
-
5 µL of 10x KAT Assay Buffer
-
5 µL of 100 mM N(alpha)-acetyl-L-lysine methyl ester (final concentration 10 mM)
-
1 µL of [3H]-acetyl-CoA (final activity 0.2 µCi/µL)
-
X µL of purified KAT enzyme
-
Add sterile water to a final volume of 50 µL.
-
-
Include a negative control with no enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme activity.
-
-
Quenching and Separation:
-
Stop the reaction by adding 10 µL of glacial acetic acid.
-
Spot 40 µL of the reaction mixture onto a P81 phosphocellulose paper disc.
-
Wash the paper discs three times for 5 minutes each in 50 mM sodium phosphate buffer (pH 7.5) to remove unincorporated [3H]-acetyl-CoA.
-
Perform a final wash with acetone and let the discs air dry.
-
-
Detection and Data Analysis:
-
Place the dry paper discs into scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the specific activity of the KAT enzyme (e.g., in pmol/min/mg) by comparing the CPM of the sample to a standard curve of known [3H]-acetyl-CoA concentrations.
-
Application 1.2: Probing Lysine Deacetylase (KDAC) Activity
Scientific Rationale: KDACs, including the sirtuin family of deacetylases, remove acetyl groups from lysine residues.[1][3] While N(alpha)-acetyl-L-lysine methyl ester itself is not the direct substrate for deacetylation in this form, it is a crucial building block for synthesizing acetylated peptide substrates. These synthetic acetylated peptides can then be used in assays to measure the activity of KDACs. The rate of deacetylation can be monitored using various methods, including HPLC, mass spectrometry, or by using fluorogenic substrates.
Experimental Workflow for KDAC Activity Assay
Caption: Workflow for a KDAC activity assay using a synthetic acetylated peptide.
Detailed Protocol for in vitro KDAC Activity Assay (HPLC-based):
-
Substrate Synthesis:
-
Synthesize a peptide containing an acetylated lysine residue. N(alpha)-acetyl-L-lysine can be incorporated during solid-phase peptide synthesis to create a site-specifically acetylated peptide.
-
-
Reagent Preparation:
-
KDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. For sirtuins, supplement with 1 mM NAD+.
-
Substrate Stock Solution: 10 mM acetylated peptide in sterile water.
-
Enzyme Dilution: Prepare a working dilution of your purified KDAC enzyme in KDAC assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL):
-
10 µL of 10x KDAC Assay Buffer
-
5 µL of 10 mM acetylated peptide substrate (final concentration 0.5 mM)
-
X µL of purified KDAC enzyme
-
Add sterile water to a final volume of 100 µL.
-
-
Include a negative control with no enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a desired time (e.g., 60 minutes).
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
Centrifuge the samples at high speed for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Separate the acetylated and deacetylated peptides using a water/acetonitrile gradient containing 0.1% TFA.
-
Monitor the elution of the peptides by UV absorbance at 214 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the acetylated and deacetylated peptides based on their retention times (previously determined with standards).
-
Calculate the area under each peak.
-
Determine the percentage of deacetylation and calculate the specific activity of the KDAC enzyme.
-
Part 2: A Model for Investigating Protein Cross-Linking
Protein cross-linking, the formation of covalent bonds between amino acid residues, can be a result of both physiological processes and cellular damage.[9][10] Reactive aldehydes, such as those generated during lipid peroxidation, are known to induce protein cross-linking, which is implicated in various pathologies.[10] N(alpha)-acetyl-L-lysine methyl ester serves as an excellent model compound to study the chemical mechanisms of such cross-linking events.[9][10]
Scientific Rationale: The ε-amino group of the lysine moiety in N(alpha)-acetyl-L-lysine methyl ester can react with aldehydes to form various adducts and cross-links.[9][10] By studying these reactions in a controlled in vitro setting, researchers can gain insights into the types of chemical modifications that occur on proteins under oxidative stress. This knowledge is critical for understanding disease mechanisms and for the development of potential therapeutic interventions.
Proposed Mechanism of Aldehyde-Induced Cross-Linking
Caption: Simplified mechanism of aldehyde-induced cross-linking with a lysine mimic.
Detailed Protocol for a Model Cross-Linking Study:
-
Reagent Preparation:
-
Reaction Buffer: 100 mM sodium phosphate buffer (pH 7.4).
-
N(alpha)-acetyl-L-lysine methyl ester Stock Solution: 50 mM in reaction buffer.
-
Reactive Aldehyde Stock Solution: e.g., 100 mM 4-hydroxynonenal (HNE) in ethanol.
-
-
Reaction Setup:
-
In a glass vial, combine:
-
1 mL of 100 mM sodium phosphate buffer (pH 7.4)
-
200 µL of 50 mM N(alpha)-acetyl-L-lysine methyl ester (final concentration 10 mM)
-
100 µL of 100 mM HNE (final concentration 10 mM)
-
-
Prepare a control reaction without HNE.
-
Incubate the reactions at 37°C with gentle shaking for various time points (e.g., 1, 4, 8, 24 hours).
-
-
Sample Analysis by Mass Spectrometry:
-
At each time point, take an aliquot of the reaction mixture.
-
Dilute the aliquot in an appropriate solvent for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid).
-
Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) to identify the masses of the reaction products.
-
Expected Mass Spectrometry Results
| Compound | Molecular Weight ( g/mol ) | Expected m/z [M+H]+ |
| N(alpha)-acetyl-L-lysine methyl ester | 202.25 | 203.26 |
| 4-hydroxynonenal (HNE) | 156.22 | 157.23 |
| Michael adduct (Lysine + HNE) | 358.47 | 359.48 |
| Cross-linked product (2 Lysines + HNE - 2H2O) | 524.69 | 525.70 |
Note: The exact masses and types of adducts will depend on the specific aldehyde and reaction conditions.
-
Structural Characterization by NMR:
-
For detailed structural elucidation of the cross-linked products, the reaction can be scaled up.
-
The products can be purified using techniques like HPLC.
-
The purified products can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H and 13C NMR).
-
Conclusion and Future Perspectives
N(alpha)-acetyl-L-lysine methyl ester is a powerful and versatile tool for researchers in the fields of biochemistry, cell biology, and drug discovery. Its utility as a substrate mimic for studying the kinetics and inhibition of lysine acetyltransferases and deacetylases provides a direct window into the regulation of protein acetylation. Furthermore, its application as a model compound for investigating the chemical mechanisms of protein cross-linking offers valuable insights into cellular damage pathways. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this compound to unravel the complexities of protein modification and its profound implications for health and disease.
References
-
ACS Publications. Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. [Link]
-
PMC. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. [Link]
-
eScholarship.org. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry. [Link]
-
PubChem. N-Acetyl-L-lysine methyl ester. [Link]
-
PubMed. Azalysine analogues as probes for protein lysine deacetylation and demethylation. [Link]
-
PMC. Lysine Acetylation and Deacetylation in Brain Development and Neuropathies. [Link]
-
PMC. A Method to Determine Lysine Acetylation Stoichiometries. [Link]
-
The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. [Link]
-
Frontiers. A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. [Link]
-
bioRxiv. In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation. [Link]
-
MedChemComm. Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. [Link]
-
PMC. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]
-
ResearchGate. Some lysine acetyltransferases (KATs) and lysine deacetylases (KDACs) in fungi. [Link]
-
DTIC. Molecular Characteristics of Lysine Deacetylase Interactions. [Link]
Sources
- 1. Lysine Acetylation and Deacetylation in Brain Development and Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method to Determine Lysine Acetylation Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 6. chemimpex.com [chemimpex.com]
- 7. N-Acetyl-L-lysine methyl ester | C9H18N2O3 | CID 2724394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thermo Scientific Chemicals N(alpha)-Acetyl-L-lysine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of N-acetylated lysine derivatives.
Technical Support Center: N-Acetylated Lysine Synthesis Authorized by: Dr. Aris Thorne, Senior Application Scientist
Welcome to the ChemTech Synthesis Support Center.
Current Status: Operational Topic: Troubleshooting N-acetylated Lysine Derivatives (Chemical & SPPS) Ticket Priority: High (Drug Discovery/Epigenetics)
You are likely here because the synthesis of N-ε-acetyl-L-lysine is deceivingly simple in theory but riddled with practical traps—specifically regioselectivity failures in bulk synthesis and hydrophobic aggregation during Solid Phase Peptide Synthesis (SPPS).
This guide bypasses the textbook basics to address the specific failure modes we see in the field.
Module 1: Bulk Chemical Synthesis (The "Copper" Route)
User Query: "I need to synthesize gram-scale N-ε-acetyl-L-lysine (H-Lys(Ac)-OH) starting from L-Lysine. Direct acetylation yields a mixture of α- and ε-acetylated products. How do I achieve regioselectivity without expensive protecting groups?"
Technical Diagnosis: Direct acetylation fails because the α-amine (pKa ~8.9) is more nucleophilic than the ε-amine (pKa ~10.5) at neutral pH, but less so at high pH. However, controlling pH alone is insufficient for high purity. You must physically mask the α-amine.
The Solution: Copper(II) Chelation Complex The most robust, self-validating method utilizes Copper(II) ions to form a temporary chelate with the α-amine and the carboxyl group. This leaves the ε-amine exposed and free for reaction.
Protocol:
-
Chelation: Reflux L-Lysine HCl with Basic Copper Carbonate (
) in water. The solution turns deep blue, indicating the formation of the complex.-
Checkpoint: If the solution is not clear deep blue, chelation is incomplete.
-
-
Acetylation: Cool to 0°C. Add Acetic Anhydride dropwise while maintaining pH 9-10 (using NaOH).
-
Decomplexation: Acidify to pH 2 or treat with Thioacetamide/H2S (older method) or a cation exchange resin (modern, safer) to remove Copper.
-
Crystallization: The product H-Lys(Ac)-OH crystallizes from ethanol/water.[3]
Workflow Diagram (Copper Chelation):
Caption: Regioselective synthesis of N-ε-acetyl-lysine via Copper(II) masking of the α-amino/carboxyl terminus.
Module 2: Solid Phase Peptide Synthesis (SPPS)
User Query: "I am synthesizing a histone tail sequence containing Lys(Ac). The synthesis fails after the incorporation of Fmoc-Lys(Ac)-OH. The crude purity is low, and I see broad peaks on HPLC."
Technical Diagnosis: The issue is likely secondary structure aggregation . Acetylated lysine residues eliminate the positive charge on the side chain. This loss of charge reduces the peptide's solubility and promotes strong intermolecular hydrogen bonding (β-sheet formation) on the resin. The growing chain "collapses," making the N-terminus inaccessible for subsequent deprotection and coupling.
Troubleshooting Matrix:
| Parameter | Standard Protocol | Optimized Protocol for Lys(Ac) | Why? (Causality) |
| Building Block | Fmoc-Lys(Ac)-OH | Fmoc-Lys(Ac)-OH | Pre-acetylated is preferred over on-resin acetylation for standard sequences to avoid side reactions. |
| Solvent | DMF | NMP or DMF + 10% DMSO | NMP (N-methylpyrrolidone) and DMSO disrupt β-sheet aggregation better than DMF. |
| Coupling Temp | Room Temp (25°C) | 50°C - 60°C | Thermal energy disrupts hydrogen bond networks, re-solvating the resin-bound peptide. |
| Deprotection | 20% Piperidine | 20% Piperidine + 0.1M HOBt | HOBt suppresses aspartimide formation (a common side reaction) which is accelerated by the aggregation-prone environment. |
| Resin | Wang Resin | ChemMatrix or PEG-PS | PEG-based resins swell better in difficult sequences than polystyrene (Wang/Rink) resins. |
Advanced Strategy: The Pseudoproline Trick
If your sequence is
Module 3: On-Resin Site-Specific Acetylation
User Query: "I need to introduce a radiolabeled acetyl group (
Technical Diagnosis: You need an Orthogonal Protection Strategy . You cannot use the standard acid-labile Boc side chain protection (removed with TFA at the end) because you need to deprotect only the specific Lysine while the peptide is still on the resin, without cleaving the peptide or removing the Fmoc group of the N-terminus.
The Solution: Mtt (4-methyltrityl) Protection Do NOT use ivDde if you plan to continue elongation, as the hydrazine required to remove ivDde also removes the N-terminal Fmoc group. Use Fmoc-Lys(Mtt)-OH .
Protocol (The "Mtt" Method):
-
Coupling: Incorporate Fmoc-Lys(Mtt)-OH at the desired position.
-
Elongation: Continue synthesizing the rest of the peptide.
-
Selective Deprotection: Wash the resin with 1% TFA in DCM (dichloromethane) containing 5% TIS (scavenger).
-
Critical Step: Perform this in "flow" or multiple short batches (1 min x 10). The yellow color (trityl cation) indicates removal. Stop when the yellow color fades.
-
Note: 1% TFA removes Mtt but leaves standard side chain groups (Boc, tBu, Pbf) and the Linker intact.
-
-
Neutralization: Wash with 5% DIPEA/DMF.
-
Specific Acetylation: React the now-free ε-amine with your labeled Acetic Anhydride or carboxylic acid.
-
Final Cleavage: Treat with 95% TFA to cleave the peptide from the resin and remove remaining protecting groups.
Decision Logic for SPPS Strategy:
Caption: Decision tree for selecting the correct Lysine building block based on experimental requirements.
Module 4: Analytics & Validation
User Query: "I have the product, but how do I confirm the acetylation is on the Epsilon (
Technical Diagnosis: Mass spectrometry (MS/MS) fragmentation is required.[4] Simple ESI-MS only gives the parent mass, which is identical for isomers.
Validation Protocol:
-
Diagnostic Ion (Immonium): In high-resolution MS/MS (HCD/CID), N-ε-acetyl-lysine generates a specific immonium ion at m/z 126.091 .
-
Reference: This is distinct from unmodified Lysine (m/z 84) or N-α-acetylated fragments.
-
-
Trypsin Digestion:
-
Trypsin cleaves at the C-terminus of Lysine and Arginine.
-
Crucial: Trypsin cannot cleave at N-ε-acetyl-lysine residues because the positive charge is neutralized.
-
Test: Digest your peptide. If the Lysine is successfully acetylated, Trypsin will skip that cut site, resulting in a longer peptide fragment. If it cuts there, your acetylation failed.
-
References
-
Neuberger, A., & Sanger, F. (1943). The availability of the acetyl derivatives of lysine for growth. Biochemical Journal, 37(4), 515–529. (Foundational method for Copper chelation synthesis).
-
BenchChem Technical Support. (2025). A Comparative Guide: Mmt vs. ivDde for Orthogonal Protection of Ornithine/Lysine in Solid-Phase Peptide Synthesis. (Protocol for orthogonal deprotection).[5]
-
Sigma-Aldrich. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis. (Detailed guide on pseudoproline and solvent strategies).
-
Choudhary, C., et al. (2009). Lysine acetylation targets protein complexes and co-regulates major cellular functions. Science, 325(5942), 834-840. (Mass Spec diagnostic ions).
-
Hollenstein, D. M., et al. (2022).[6] Acetylation of lysines on affinity-purification matrices to reduce co-digestion.[6][7] PLOS Genetics.[7] (Protocols for chemical acetylation validation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Expression and Purification of Site-Specifically Lysine-Acetylated and Natively-Folded Proteins for Biophysical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A Method to Determine Lysine Acetylation Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
Purification strategies for N(alpha)-acetyl-L-lysine methyl ester to remove impurities.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N(alpha)-acetyl-L-lysine methyl ester. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to help you navigate the common challenges associated with purifying this versatile amino acid derivative, ensuring you achieve the highest possible purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs) & Understanding the Impurity Profile
This section addresses the foundational questions regarding the purification of N(alpha)-acetyl-L-lysine methyl ester, starting with the most critical aspect: knowing your impurities.
Q1: What are the most likely impurities in my crude N(alpha)-acetyl-L-lysine methyl ester synthesis?
A1: The impurity profile depends heavily on your synthetic route. However, several common impurities arise from incomplete reactions or side reactions involving the two amine groups and the carboxyl group of lysine.
The key to successful purification is understanding the chemical differences between your target molecule and these contaminants. The most significant feature of your desired product, N(alpha)-acetyl-L-lysine methyl ester, is the single, free primary amine on the ε-carbon of the side chain. This makes the molecule basic and provides a powerful handle for purification.
Table 1: Common Impurities and Their Differentiating Properties
| Impurity Name | Origin | Key Differentiating Property from Target Molecule | Recommended Primary Separation Technique |
| L-Lysine / L-Lysine Methyl Ester | Unreacted starting material | Contains two basic amino groups (α and ε) | Cation-Exchange Chromatography |
| N(epsilon)-acetyl-L-lysine methyl ester | Isomeric side-product | No free primary amine; less basic | Cation-Exchange Chromatography |
| N(alpha),N(epsilon)-diacetyl-L-lysine methyl ester | Over-acetylation | No free amino groups; neutral | Cation-Exchange or Acid-Base Extraction |
| N(alpha)-acetyl-L-lysine | Hydrolysis of the methyl ester | Contains a free carboxylic acid; acidic | Acid-Base Extraction or Crystallization |
| Acetic Acid / Acetic Anhydride | Excess acetylating agent | Acidic, small molecule | Evaporation, Aqueous Workup |
Q2: Why is the hydrochloride salt of my compound often used?
A2: N(alpha)-acetyl-L-lysine methyl ester is often isolated and stored as a hydrochloride salt.[][2][3] The salt form protonates the free epsilon-amino group, rendering it less nucleophilic and less prone to degradation (e.g., air oxidation or reaction with atmospheric CO₂). The salt is typically a more stable, crystalline solid, which is easier to handle and weigh than the free base, which may be an oil or a low-melting-point solid.[][2] For most applications, the hydrochloride salt is used directly, or the free base is generated just before use by neutralization.
Section 2: Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q3: My TLC plate shows multiple spots close together. How do I choose a purification strategy?
A3: This is a classic purification challenge. The proximity of spots on a normal-phase TLC plate (silica gel) suggests the impurities have similar polarities to your product. This often occurs with isomeric impurities like N(epsilon)-acetyl-L-lysine methyl ester.
Causality: Standard silica gel chromatography separates primarily based on polarity.[4][5][6] Since the isomers have the same molecular weight and similar functional groups, their polarities are nearly identical, leading to poor separation.
Solution Pathway: You must exploit a different chemical property for separation. The most robust approach is to use the basicity of the free ε-amino group.
Caption: Decision workflow for choosing a purification strategy.
Recommendation:
-
Cation-Exchange Chromatography: This is the most effective method. Your desired product will bind to the resin, while neutral impurities (di-acetylated) and less basic impurities (N(epsilon)-isomer) will elute earlier.
-
Acid-Base Extraction: A simpler, but potentially less efficient, first-pass cleanup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer, while neutral impurities remain in the organic layer. Then, basify the aqueous layer and re-extract your product back into an organic solvent.
Q4: My product streaks badly on the silica gel TLC plate and I get low recovery from my flash column. Why?
A4: This is a common problem when purifying basic compounds like yours on standard silica gel.
Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic ε-amino group of your product interacts strongly and sometimes irreversibly with these acidic sites. This causes the "streaking" seen on TLC and leads to product loss on a preparative column.
Solutions:
-
Modify the Mobile Phase: Add a small amount of a competitive base to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in the solvent system will neutralize the acidic sites on the silica, preventing your compound from sticking and resulting in sharper bands and better recovery.
-
Use a Different Stationary Phase: Basic or neutral alumina can be a suitable alternative to silica gel for purifying basic compounds.
-
Passivate the Silica: You can pre-treat the silica gel by washing the column with your eluent containing the base modifier before loading your sample.
Q5: My purified product is a clear oil that won't crystallize. How can I solidify it?
A5: It is common for highly pure amino acid derivatives to exist as oils or amorphous solids.
Causality: Crystallization requires a highly ordered, repeating lattice structure. Even minor impurities can disrupt this process. Furthermore, some molecules, even when pure, naturally favor an amorphous or oil state.
Solutions:
-
Convert to a Salt: The easiest and most reliable method is to convert the free base into its hydrochloride salt. Dissolve the oil in a minimal amount of a dry solvent like methanol or diethyl ether, and add a stoichiometric amount of HCl (as a solution in ether or dioxane). The salt will often precipitate as a crystalline solid.[][2]
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., cold diethyl ether or hexane). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can induce nucleation and cause the oil to solidify.
-
Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethyl acetate). Slowly add a non-polar "anti-solvent" (e.g., hexane, diethyl ether) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
Section 3: Detailed Purification Protocols
Here we provide step-by-step methodologies for the most effective purification techniques.
Protocol 1: Flash Column Chromatography (with Base Modifier)
This protocol is suitable for removing impurities with significantly different polarities.
Experimental Protocol:
-
Slurry Preparation: Choose an appropriate solvent system (e.g., Dichloromethane:Methanol, 95:5). Add 1% triethylamine to the pre-mixed eluent.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using the base-modified eluent, collecting fractions.
-
Analysis: Monitor the collected fractions using TLC (remember to use a base-modified TLC solvent system as well).
-
Work-up: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 2: Cation-Exchange Chromatography
This is the most powerful technique for separating the desired N(alpha)-acetyl product from unreacted lysine, the N(epsilon)-acetyl isomer, and di-acetylated impurities.[7][8]
Caption: Workflow for purification by cation-exchange chromatography.
Experimental Protocol:
-
Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex® 50WX8) in its protonated (H⁺) form. Prepare a column and wash thoroughly with deionized water.
-
Equilibration: Equilibrate the column with a low pH buffer or dilute acid (e.g., 0.2 M acetic acid).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column. The positively charged compounds (your product and unreacted lysine) will bind to the resin. Neutral compounds (di-acetylated) will pass through.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove all non-binding impurities.
-
Elution: Elute the bound compounds using a gradient of a weak base, such as 0 to 2 M ammonium hydroxide.
-
The N(alpha)-acetyl-L-lysine methyl ester (with one basic site) will elute first.
-
Unreacted lysine or its methyl ester (with two basic sites) will bind more tightly and elute later in the gradient.
-
-
Analysis and Work-up: Collect fractions and analyze by TLC. Combine the pure fractions and remove the volatile ammonium hydroxide buffer by rotary evaporation to yield the purified free base.
Section 4: Purity Verification and Storage
Q6: How do I confirm the purity of my final product?
A6: A combination of methods is recommended for unambiguous confirmation.
-
TLC/HPLC: A single spot on TLC in multiple solvent systems or a single peak in an HPLC chromatogram is a good indication of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key signals to look for are the acetyl methyl singlet (~2.0 ppm), the ester methyl singlet (~3.7 ppm), and the protons on the carbon adjacent to the two nitrogens.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[9]
Q7: What are the recommended storage conditions for purified N(alpha)-acetyl-L-lysine methyl ester?
A7: The stability of the compound depends on whether it is the free base or a salt.
-
Free Base: Store under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage) to prevent oxidation and reaction with atmospheric CO₂.[10] The free base is also susceptible to hydrolysis of the methyl ester if exposed to moisture.
-
Hydrochloride Salt: The salt is significantly more stable. It can be stored at 2-8°C, protected from moisture.[2] For long-term storage, -20°C is still preferable.
References
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]
-
Walton, P. L. (1967). The hydrolysis of alpha-N-acetylglycyl-l-lysine methyl ester by urokinase. Biochimica et Biophysica Acta (BBA) - Enzymology, 132(1), 104-114. [Link]
-
ResearchGate. (2010). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Biomacromolecules. [Link]
-
PubChem. (n.d.). N-Acetyl-L-lysine methyl ester. National Center for Biotechnology Information. [Link]
-
Chem-Impex International. (n.d.). Nα-Acetyl-L-lysine methyl ester hydrochloride. Chem-Impex. [Link]
-
Biotage. (2023). Getting started with Flash Chromatography for peptide purification - Tips and Tricks. Biotage. [Link]
-
Sorochinsky, A. E., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1059-1065. [Link]
-
Diaion. (n.d.). Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. [Link]
-
PubChem. (n.d.). N(alpha)-acetyl-L-lysine methyl ester. National Center for Biotechnology Information. [Link]
-
Mellon, E. F., et al. (1953). Isolation of Amino Acids by Distillation of the Acetylated Amino Acid Ethyl Esters. Journal of the American Chemical Society, 75(18), 4663-4664. [Link]
-
Neuberger, A. (1948). AN IMPROVED SYNTHESIS OF ε-N-ACETYL-L-LYSINE AND SIMILAR COMPOUNDS. Canadian Journal of Research, 26b(12), 988-991. [Link]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Sorbead India. [Link]
-
Zhang, Y., et al. (2014). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Methods in Molecular Biology, 1175, 129-137. [Link]
- Google Patents. (n.d.). Process for purifying lysine. US3036125A.
-
Organic Syntheses. (n.d.). Acetylglycine. Organic Syntheses Procedure. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Method for preparing N-acetylamino acid. CN101723772A.
- Google Patents. (n.d.). Process for the preparation of amino acid methyl esters. US8039662B2.
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-L-Lysine. PubChem. [Link]
-
Veeprho. (n.d.). Lysine Impurities and Related Compound. Veeprho. [Link]
-
Wikipedia. (n.d.). Protein acetylation. Wikipedia. [Link]
-
Pharmaffiliates. (n.d.). l lysine and its Impurities. Pharmaffiliates. [Link]
-
MDPI. (2019). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N ε. Molecules, 24(19), 3584. [Link]
-
National Center for Biotechnology Information. (n.d.). N(alpha)-acetyl-l-lysine methyl ester(1+). PubChem. [Link]
-
National Center for Biotechnology Information. (2018). Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors. PLoS ONE, 13(7), e0200593. [Link]
- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. EP0474079A2.
-
Datapdf.com. (n.d.). Optical Resolution of N-Acyl-DL-amino Acids by Preferential Crystallization Procedure. Preparation of L-DOPA. datapdf.com. [Link]
- Google Patents. (n.d.). Process for esterification of amino acids and peptides. WO1998049133A1.
-
ACS Publications. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 4(20), 3489-3492. [Link]
-
bioRxiv. (2020). A bead-based method for the removal of the amino acid lysine from cell-free transcription-translation systems. bioRxiv. [Link]
-
Canadian Science Publishing. (2011). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. Canadian Journal of Chemistry. [Link]
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- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Method Validation for Assays Using N(alpha)-acetyl-L-lysine methyl ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the validation of enzyme assays utilizing N(alpha)-acetyl-L-lysine methyl ester and its derivatives. As a common substrate for enzymes like histone deacetylases (HDACs) and certain proteases, its correct use is paramount for generating reliable and reproducible data.[1][] This document is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your assay development and validation lifecycle.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a robust and reliable assay.
Q1: What makes N(alpha)-acetyl-L-lysine methyl ester a suitable substrate?
N(alpha)-acetyl-L-lysine methyl ester is a synthetic amino acid derivative that mimics natural post-translationally modified proteins.[] The N-alpha position is acetylated and the carboxyl group is esterified, making it a specific target for enzymes that recognize and cleave at acetylated lysine residues, such as HDACs, or proteases like trypsin that cleave at the C-terminus of lysine.[1][] Its use in a well-defined assay format—such as fluorometric or colorimetric readouts—allows for the quantitative measurement of enzyme activity.[3]
Q2: Why is establishing initial velocity conditions so critical for my assay?
Measuring enzyme activity under initial velocity conditions is fundamental to obtaining meaningful kinetic data, including inhibitor IC50 values.[4][5] Initial velocity is the rate of reaction measured when less than 10% of the substrate has been consumed.[4][5] In this phase, the reaction rate is linear, substrate concentration is not yet limiting, and the reverse reaction is negligible.[4][5] Operating outside of this linear range can lead to an underestimation of enzyme activity and inaccurate determination of inhibitor potency.
Q3: How do I select the optimal enzyme and substrate concentrations?
The optimal concentrations are a balance between achieving a robust signal and adhering to the principles of Michaelis-Menten kinetics.[6]
-
Substrate Concentration: For inhibitor screening, the substrate concentration should ideally be at or below its Michaelis constant (Km).[4] Using substrate concentrations far above the Km can make it difficult to detect competitive inhibitors.[4]
-
Enzyme Concentration: The enzyme concentration should be titrated to find the lowest amount that produces a strong, linear signal over the desired time course. This conserves precious reagents and ensures the reaction remains in the initial velocity phase for the duration of the measurement.[7]
Q4: What is the Z'-factor and why is it a better metric for assay quality than Signal-to-Background?
The Z'-factor (Z-prime) is a statistical parameter that quantifies the quality of a high-throughput screening (HTS) assay.[8] Unlike a simple Signal-to-Background ratio, the Z'-factor incorporates both the means and the standard deviations of your positive and negative controls, thus providing a measure of both the assay window and data variability.[9]
The formula is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., uninhibited enzyme).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., no enzyme or fully inhibited enzyme).
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for screening.[10][11][12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during assay development and execution.
Problem 1: High Background Signal or Erratic Values
A high background can mask the true signal from enzyme activity, leading to a poor assay window.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Spontaneous Substrate Hydrolysis | Run a "no-enzyme" control (substrate in buffer) and monitor signal over time. Optimize buffer pH and temperature to minimize non-enzymatic breakdown.[13] | Ester bonds can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. This control isolates the rate of chemical hydrolysis from the enzymatic rate. |
| Contaminated Reagents | Prepare fresh buffers using high-purity water and reagents. Filter-sterilize buffers if necessary. Ensure enzyme stocks are pure and specific activity is known.[5] | Contaminants, such as other enzymes or fluorescent/colored compounds, can directly interfere with the assay readout, creating false signals. |
| Bubbles in Wells | Centrifuge plates briefly (e.g., 1 min at 500 x g) after adding reagents.[14] Be careful with pipetting to avoid introducing air. | Bubbles can scatter light, leading to inconsistent readings in optical-based assays (absorbance, fluorescence, luminescence). |
Problem 2: Low Assay Window (Poor Signal-to-Background)
This indicates that the signal generated by the enzyme is not sufficiently distinguishable from the background noise.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Suboptimal Reagent Concentrations | Perform a systematic titration of both enzyme and substrate concentrations to find conditions that yield a robust signal.[6] | The relationship between enzyme/substrate concentration and signal is not always linear. Empirical testing is required to find the optimal balance for sensitivity and cost.[15] |
| Incorrect Assay Conditions | Verify that the assay buffer pH, ionic strength, and temperature are optimal for your specific enzyme's activity.[15][16] | Enzyme activity is highly dependent on its environment. Conditions that deviate from the enzyme's optimum will result in lower catalytic rates and a weaker signal.[13] |
| Instrument Settings Not Optimized | Adjust the gain or exposure time on the plate reader. Ensure the correct excitation and emission wavelengths are being used for fluorescent assays.[17] | An instrument's detector settings must be sensitive enough to capture the signal without being saturated by the background. Incorrect filter sets will fail to detect the specific fluorophore generated.[17] |
Problem 3: Inconsistent IC50 Values for Inhibitors
Variability in inhibitor potency is a critical issue that undermines the reliability of screening data.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Assay Not at Initial Velocity | Confirm linearity of the reaction over the chosen incubation time. If the reaction is slowing, reduce the incubation time or enzyme concentration.[4][18] | If the assay runs beyond the initial velocity, the calculated IC50 value will be an overestimation of the inhibitor's true potency because substrate depletion has already begun to slow the reaction rate. |
| Compound Interference | Screen test compounds for auto-fluorescence or colorimetric interference by running them in the assay without the enzyme.[19] Consider counter-screening for compound aggregation.[20] | Many small molecules can interfere with optical readouts.[21] Others can form aggregates that non-specifically inhibit enzymes, leading to false positives.[20][22] |
| Incorrect Inhibitor Dilution Series | Use a well-planned serial dilution, typically a 10-point, 3-fold dilution series. Ensure the inhibitor is fully dissolved in a compatible solvent (e.g., DMSO) and does not precipitate in the assay buffer. | An inaccurate dilution series or compound precipitation will lead to incorrect concentrations in the assay wells, directly impacting the dose-response curve and calculated IC50. |
Core Protocols & Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[23][24] The principles outlined in the ICH Q2(R1) guideline provide a framework for this process.[23][24][25]
Assay Development and Validation Workflow
The following diagram outlines the logical flow from initial assay setup to full validation, a critical path for ensuring data integrity.
Caption: Workflow for Assay Development and Validation.
Protocol 1: Determining Initial Velocity
This experiment identifies the time window during which the reaction rate is linear.
-
Preparation: Prepare assay buffer, enzyme, and substrate solutions at their intended final concentrations.
-
Setup: In a multi-well plate, set up replicate reactions. Include "no-enzyme" and "no-substrate" controls.
-
Initiation: Start the reaction by adding the final component (typically the enzyme or substrate).
-
Measurement: Immediately begin measuring the signal (e.g., fluorescence) at regular, short intervals (e.g., every 1-2 minutes) for an extended period (e.g., 60-90 minutes).[5]
-
Analysis: Plot the signal versus time. Identify the longest time period from t=0 during which the plot is a straight line. This is your linear range. All subsequent endpoint assays must use an incubation time that falls well within this range.[7]
Data Presentation: Method Validation Parameters
The following table summarizes the key characteristics that must be evaluated during formal method validation, as adapted from ICH Q2(R1) guidelines.[24][26][27]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Accuracy | To assess the closeness of the measured value to the true value. | % Recovery of 80-120% for spiked samples.[24] |
| Precision (Repeatability) | To measure the variability of results under the same operating conditions over a short interval. | Relative Standard Deviation (%RSD) ≤ 15%.[27] |
| Specificity | To ensure the signal is due to the analyte of interest, free from interference from other components.[24] | No significant signal from matrix components, known related substances, or inhibitors of other enzymes. |
| Linearity | To demonstrate a proportional relationship between concentration and signal across a defined range. | Coefficient of determination (r²) ≥ 0.99.[24] |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[24] | Defined by the linearity and accuracy experiments. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[27] | Signal-to-Noise ratio ≥ 10; %RSD ≤ 20%. |
| Robustness | To measure the assay's capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD should not significantly change when parameters (e.g., pH ±0.2, Temp ±2°C) are varied. |
This guide is intended to serve as a dynamic resource. As new techniques and challenges emerge, we will continue to update and expand its contents to ensure you have the most reliable and field-proven information at your disposal.
References
-
InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Auld, D.S., Inglese, J., & Dahlin, J.L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Request PDF. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
NCBI. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
NCBI. (2015). Assay Interference by Chemical Reactivity. Retrieved from [Link]
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
Protocol Online. (2012). initial velocity in an enzyme reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Assay Interference by Aggregation. Retrieved from [Link]
-
Biochemia Medica. (2009). Interferences in quantitative immunochemical methods. Retrieved from [Link]
-
NCBI. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
-
YouTube. (2022). Pan Assay Interference Compounds. Retrieved from [Link]
-
BioPharm International. (2021). Advancing Enzyme Analysis. Retrieved from [Link]
-
PubMed. (2019). An Approach to Better Estimation of the Initial Velocity of Enzyme Reactions. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate velocity (U/mg) in enzyme kinetics?. Retrieved from [Link]
-
PubMed. (n.d.). The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
EMA. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
PubMed. (1967). The hydrolysis of alpha-N-acetylglycyl-l-lysine methyl ester by urokinase. Retrieved from [Link]
-
Epigentek. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]
-
NCBI. (n.d.). Troubleshooting guide. Retrieved from [Link]
-
EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
PMC. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]
-
PubChemLite. (n.d.). N(alpha)-acetyl-l-lysine methyl ester(1+). Retrieved from [Link]
-
BMG Labtech. (n.d.). Screening for histone deacetylase (HDAC) active compounds. Retrieved from [Link]
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Validation & Comparative
Comparing the enzymatic hydrolysis of N(alpha)-acetyl-L-lysine methyl ester and other esters.
Technical Comparison: Enzymatic Hydrolysis of N( )-acetyl-L-lysine Methyl Ester vs. Standard Synthetic Esters
Executive Summary
In the characterization of serine proteases like trypsin, N(
-
Performance: Ac-Lys-OMe generally displays a lower specificity constant (
) than BAEE due to the lack of secondary binding interactions (subsite cooperativity) that stabilize the transition state in arginine-based substrates. -
Mechanism: For Ac-Lys-OMe, the deacylation step (
) is often rate-limiting, whereas for arginine esters, acylation ( ) and deacylation are more balanced or acylation is faster. -
Assay Implication: Unlike BAEE, which allows for direct UV detection at 253 nm, Ac-Lys-OMe hydrolysis is best monitored via pH-stat titration or colorimetric hydroxamic acid assays due to the absence of a strong UV-absorbing leaving group.
Scientific Foundation: Mechanism of Action
To understand the kinetic differences, we must look at the serine protease mechanism. The hydrolysis proceeds via a Charge Relay System involving the catalytic triad (His57, Asp102, Ser195).
Reaction Pathway
The reaction occurs in two stages:[1]
-
Acylation: The enzyme attacks the ester bond, releasing methanol (for methyl esters) and forming an acyl-enzyme intermediate.
-
Deacylation: Water attacks the acyl-enzyme, releasing the free acid (N-acetyl-L-lysine) and regenerating the enzyme.
Figure 1: Serine protease hydrolysis mechanism.[2] For Ac-Lys-OMe, the deacylation step (
Comparative Kinetics: Ac-Lys-OMe vs. Alternatives
The following table synthesizes kinetic trends for Bovine Trypsin (pH 7.6–8.0, 25°C).
| Substrate | Structure | Specificity ( | Detection Method | |
| BAEE (Standard) | N( | High (~15–30 | 100% (Reference) | UV @ 253 nm (Direct) |
| TAME | N( | High | ~80–90% of BAEE | UV @ 247 nm |
| Ac-Lys-OMe | N( | Moderate/Low | ~5–10% of BAEE | pH-Stat / Hestrin |
| Ac-Gly-Lys-OMe | N( | High | High (Induced Fit) | pH-Stat |
Critical Analysis of Differences
-
Side Chain Recognition (Arg vs. Lys): Trypsin has a deeper, more favorable electrostatic interaction with the guanidino group of Arginine (in BAEE/TAME) via Asp189 in the S1 pocket than with the primary amine of Lysine. This results in a higher
(association constant) and better orientation for catalysis for Arginine substrates. -
Leaving Group Effect: The ethyl ester (in BAEE) and methyl ester (in Ac-Lys-OMe) generally have similar leaving group potential. The difference in rate is driven primarily by the acyl moiety .
-
Induced Fit: Research indicates that extending the chain of Ac-Lys-OMe (e.g., adding Glycine to form Ac-Gly-Lys-OMe ) significantly increases
.[3] The additional hydrogen bonds formed by the extended backbone help stabilize the transition state, correcting the "sub-optimal" fit of the short Ac-Lys-OMe substrate.
Experimental Protocols
Since Ac-Lys-OMe lacks a UV-active chromophore that shifts upon hydrolysis (unlike the benzoyl group in BAEE), you cannot use the standard A253 kinetic assay. pH-Stat Titration is the authoritative method for this substrate.
Protocol: pH-Stat Titration for Ac-Lys-OMe Hydrolysis
Principle: Hydrolysis of the ester bond releases a carboxylic acid (H+), causing a drop in pH. A titrator maintains constant pH by adding dilute NaOH. The rate of NaOH consumption is directly proportional to enzyme activity.
Materials
-
Instrument: Automatic Titrator (e.g., Metrohm, Radiometer) with pH-stat mode.
-
Substrate Solution: 10 mM N(
)-acetyl-L-lysine methyl ester in water (Prepare fresh; esters are prone to spontaneous hydrolysis). -
Reaction Buffer: 1 mM Tris-HCl, 20 mM
, pH 8.0 (Low buffering capacity is crucial). -
Titrant: 0.01 M Standardized NaOH (CO2-free).
Workflow
Figure 2: pH-Stat Assay Workflow. Nitrogen purging is essential to prevent atmospheric CO2 from consuming the titrant.
Calculation
- : Volume of NaOH consumed by sample (mL)
- : Volume of NaOH consumed by blank (mL)
- : Molarity of NaOH (mol/L)
- : Time (min)
- : Volume of enzyme added (mL)
Conclusion & Recommendations
-
Use BAEE for routine quality control of Trypsin activity. It is faster, more sensitive, and requires simpler equipment (UV spec).
-
Use Ac-Lys-OMe only when you specifically need to determine the Esterase Activity on Lysine residues (e.g., comparing Lys/Arg specificity ratios).
-
Optimization Tip: If the catalytic rate of Ac-Lys-OMe is too low for your detection limit, switch to Ac-Gly-Lys-OMe . The extended peptide chain induces a conformational change in trypsin that significantly enhances
, making the assay more robust while still targeting lysine specificity.
References
-
Walton, P. L. (1967). The hydrolysis of alpha-N-acetylglycyl-L-lysine methyl ester by urokinase. Biochimica et Biophysica Acta. Link
-
Elmore, D. T., & Smyth, J. J. (1967). The Behaviour of Trypsin towards alpha-N-Methyl-alpha-N-toluene-p-sulphonyl-L-lysine beta-Naphthyl Ester. Biochemical Journal. Link
- Ascenzi, P., et al. (1981).Catalytic properties of serine proteases. (General reference for Serine Protease Mechanism).
-
Sigma-Aldrich. Enzymatic Assay of Trypsin using BAEE.Link
- Homandberg, G. A., et al.Trypsin-catalyzed Oligomerization of L-Lysine Esters. (Discusses hydrolysis vs.
A Senior Application Scientist's Guide to Cross-Reactivity in Acetyl-Lysine Immunoassays: Featuring N(alpha)-acetyl-L-lysine methyl ester
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. This guide provides an in-depth technical comparison of immunoassay performance, with a focus on cross-reactivity studies involving N(alpha)-acetyl-L-lysine methyl ester. We will explore the underlying principles, present detailed experimental protocols, and offer insights to ensure the generation of reliable and reproducible data.
The Significance of Lysine Acetylation and the Challenge of Specificity
Lysine acetylation is a critical post-translational modification (PTM) that plays a vital role in regulating a vast array of cellular processes, including gene expression, chromatin structure, and metabolism.[1][2][3][4] This reversible modification, catalyzed by lysine acetyltransferases (KATs) and removed by lysine deacetylases (KDACs), involves the transfer of an acetyl group to the ε-amino group of a lysine residue.[2][3][4]
Immunoassays, particularly ELISAs, are powerful tools for detecting and quantifying acetylated proteins.[5][6][7] However, a significant challenge lies in the potential for cross-reactivity, where the antibody binds to molecules structurally similar to the target analyte.[8][9] This can lead to inaccurate quantification and false-positive results.[8][10] N(alpha)-acetyl-L-lysine methyl ester serves as an excellent model compound to investigate this phenomenon due to its structural similarity to acetylated lysine residues within a peptide chain.[11][12][][14]
Understanding the Immunoassay: The Competitive ELISA
For the detection of small molecules like N(alpha)-acetyl-L-lysine methyl ester, the competitive ELISA is the most suitable format.[15][16][17] Unlike sandwich ELISAs, which require the antigen to have at least two antibody binding sites, competitive ELISAs are ideal for haptens (small molecules) that can only bind a single antibody.[5][15][17]
The principle of a competitive ELISA is based on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.[16][18] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[16][17] A higher concentration of the target analyte in the sample will result in less labeled antigen binding to the antibody, leading to a weaker signal.[5][16]
Caption: Competitive ELISA Workflow.
Experimental Design for Cross-Reactivity Assessment
To rigorously assess the cross-reactivity of an anti-acetyl-lysine antibody, a well-designed competitive ELISA is essential. This involves comparing the antibody's binding to the target analyte (N(alpha)-acetyl-L-lysine methyl ester) against its binding to a panel of structurally related but non-acetylated or differently modified molecules.
Key Reagents and Materials
-
High-binding 96-well microplates
-
Anti-acetyl-lysine antibody (monoclonal is preferred for higher specificity)[8][19]
-
N(alpha)-acetyl-L-lysine methyl ester (target analyte)
-
Potential cross-reactants:
-
L-lysine methyl ester
-
N(epsilon)-acetyl-L-lysine
-
Unmodified L-lysine
-
Other acetylated amino acids (e.g., N-acetyl-L-glutamic acid)
-
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Protocol
-
Coating:
-
Dilute the anti-acetyl-lysine antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of the target analyte (N(alpha)-acetyl-L-lysine methyl ester) and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate 50 µL of each dilution with 50 µL of a fixed, limiting concentration of the enzyme-labeled antigen for 1 hour at room temperature.
-
Wash the antibody-coated plate three times with wash buffer.
-
Transfer 100 µL of the pre-incubated mixtures to the corresponding wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate inhibition curves for the target analyte and each potential cross-reactant. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined.
Cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
Sample Data and Comparison
Below is a hypothetical comparison of the cross-reactivity of two different anti-acetyl-lysine antibodies (Antibody A and Antibody B).
| Compound | Antibody A: IC50 (µM) | Antibody A: % Cross-Reactivity | Antibody B: IC50 (µM) | Antibody B: % Cross-Reactivity |
| N(alpha)-acetyl-L-lysine methyl ester (Target) | 1.5 | 100% | 1.2 | 100% |
| L-lysine methyl ester | >1000 | <0.15% | 850 | <0.14% |
| N(epsilon)-acetyl-L-lysine | 25 | 6% | 500 | <0.24% |
| Unmodified L-lysine | >1000 | <0.15% | >1000 | <0.12% |
| N-acetyl-L-glutamic acid | >1000 | <0.15% | >1000 | <0.12% |
-
Antibody A shows a higher degree of cross-reactivity with N(epsilon)-acetyl-L-lysine compared to Antibody B. This suggests that Antibody A may be less specific for the alpha-acetylated form.
-
Antibody B demonstrates superior specificity, with minimal cross-reactivity for all tested compounds other than the target analyte.
-
Both antibodies show negligible cross-reactivity with the non-acetylated forms of lysine and another acetylated amino acid, indicating good specificity for the acetyl-lysine moiety.
Causality Behind Experimental Choices
-
Choice of Competitive ELISA: As previously mentioned, this format is ideal for small molecule detection.[15][16][17]
-
Use of a Monoclonal Antibody: Monoclonal antibodies recognize a single epitope, which generally leads to higher specificity and lower lot-to-lot variability compared to polyclonal antibodies.[8][19]
-
Selection of Potential Cross-Reactants: The chosen compounds represent key structural variations that could potentially be recognized by the antibody. This includes the absence of the acetyl group, the presence of the acetyl group on the epsilon-amine, and a different acetylated amino acid.
-
Pre-incubation Step: Pre-incubating the sample/standard with the labeled antigen allows the competitive binding to reach equilibrium before being introduced to the antibody-coated plate.
Self-Validating Systems and Trustworthiness
A robust immunoassay protocol should have built-in controls to ensure the validity of the results.[20]
-
Standard Curve: A standard curve with the target analyte must be included in every assay to accurately determine the IC50 value.
-
Positive and Negative Controls: Wells with and without the labeled antigen should be included to determine the maximum and minimum signals.
-
Spike and Recovery: Spiking known concentrations of the target analyte into the sample matrix can help assess for matrix effects that may interfere with the assay.[20]
By adhering to these principles and meticulously executing the experimental protocols, researchers can confidently assess the cross-reactivity of their immunoassays and ensure the generation of high-quality, reliable data for their drug discovery and development programs.
References
-
Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]
-
MULTI SCIENCES. (2016, November 29). Competitive ELISA: Principles, Methods, and Key Differences. [Link]
-
MBL Life Science. The principle and method of ELISA. [Link]
-
Boster Bio. (2024, January 18). Explore ELISA Types: Direct, Indirect, Sandwich, and More. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods - Assay Guidance Manual. [Link]
-
ResolveMass Laboratories. (2025, June 6). Understanding the Impact of Post-Translational Modifications in Antibody Sequencing. [Link]
-
ResearchGate. Anti-Acetyllysine Antibody: A Useful Tool for Listening Posttranslational Language | Request PDF. [Link]
-
National Center for Biotechnology Information. Analysis of Monoclonal Antibody Sequence and Post-translational Modifications by Time-controlled Proteolysis and Tandem Mass Spectrometry - PMC. [Link]
-
Bio-Rad. (2025, January 8). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. [Link]
-
PubMed. Generation and characterization of pan-specific anti-acetyllysine antibody. [Link]
-
Merck. Anti-Acetyl Lysine Antibody | AB3879. [Link]
-
PubChem. N-Acetyl-L-lysine methyl ester | C9H18N2O3 | CID 2724394. [Link]
-
National Center for Biotechnology Information. (2016, September 8). An Alternative Strategy for Pan-acetyl-lysine Antibody Generation - PMC. [Link]
-
Taylor & Francis. Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. [Link]
-
National Center for Biotechnology Information. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC. [Link]
-
LCGC International. (2020, November 12). Identifying Post-Translational Modifications in Monoclonal Antibodies. [Link]
-
National Center for Biotechnology Information. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC. [Link]
-
Rapid Novor. (2025, September 17). PTM Analysis LC-MS Service. [Link]
-
Icahn School of Medicine at Mount Sinai. (2025, February 15). Targeting lysine acetylation readers and writers. [Link]
-
ACS Publications. (2015, October 15). Structural Elucidation of Post-Translational Modifications in Monoclonal Antibodies. [Link]
-
Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
PraxiLabs. (2025, August 22). ELISA Principle, Procedure, Types, and Applications. [Link]
-
ResearchGate. (2025, September 16). Targeting lysine acetylation readers and writers. [Link]
-
PubMed. (2024, November 21). Targeting lysine acetylation readers and writers. [Link]
-
Biocompare. (2020, August 20). Expert Tips on Optimizing Immunoassay Design and Validation. [Link]
-
PubChem. N(alpha)-acetyl-L-lysine methyl ester(1+) | C9H19N2O3+ | CID 7006467. [Link]
-
Cytoskeleton, Inc. Acetyl Lysine Antibody Mouse Monoclonal. [Link]
Sources
- 1. Acetylated-Lysine Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Targeting lysine acetylation readers and writers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. Anti-acetyl lysine antibody [RM101] - recombinant (ab190479) | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. biocompare.com [biocompare.com]
- 10. nebiolab.com [nebiolab.com]
- 11. N-Acetyl-L-lysine methyl ester | C9H18N2O3 | CID 2724394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N(alpha)-acetyl-L-lysine methyl ester(1+) | C9H19N2O3+ | CID 7006467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 16. Competitive ELISA: Principles, Methods, and Key Differences - MULTI SCIENCES [multisciences.net]
- 17. bosterbio.com [bosterbio.com]
- 18. praxilabs.com [praxilabs.com]
- 19. Histone modification antibodies | Abcam [abcam.com]
- 20. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Assessment: N(alpha)-acetyl-L-lysine Methyl Ester (Ac-Lys-OMe) as a Probe for Serine Protease Specificity
Executive Summary & Mechanism of Action
N(alpha)-acetyl-L-lysine methyl ester (Ac-Lys-OMe) is a specialized, low-molecular-weight synthetic substrate primarily used to probe the S1 binding pocket specificity of serine proteases (e.g., Trypsin, Plasmin, Urokinase).
Unlike complex fluorogenic peptides, Ac-Lys-OMe represents a "minimalist" ligand. It isolates the interaction to the P1 residue (Lysine) without the interference of extended peptide sequences (P2, P3, etc.).
-
The Acetyl Group (N-alpha): Blocks the alpha-amine, preventing aminopeptidase degradation and mimicking the peptide bond of a protein chain.
-
The Methyl Ester (C-terminus): Provides the scissile bond. Ester bonds are hydrolyzed significantly faster (
) than amide bonds by serine proteases, making this a sensitive probe for esterase activity, though it lacks the chromogenic signal of p-nitroanilides.
Primary Application: Differentiating "Lysine-preferring" proteases from "Arginine-preferring" proteases by comparing kinetic efficiency (
Comparative Analysis: Ac-Lys-OMe vs. Alternatives
The choice of substrate dictates the detection method and the kinetic insights gained. Ac-Lys-OMe is unique because it is non-chromogenic (unlike BAEE/BAPNA), requiring specific detection protocols.
Table 1: Substrate Performance Matrix
| Feature | Ac-Lys-OMe (Subject) | BAEE (Alternative) | TAME (Alternative) | BAPNA (Alternative) |
| Full Name | N(a)-acetyl-L-lysine methyl ester | Benzoyl-L-arginine ethyl ester | Tosyl-L-arginine methyl ester | Benzoyl-DL-arginine-p-nitroanilide |
| Target Specificity | Lysine (P1) | Arginine (P1) | Arginine (P1) | Arginine (P1) |
| Bond Type | Ester (Fast Hydrolysis) | Ester (Fast Hydrolysis) | Ester (Fast Hydrolysis) | Amide (Slow Hydrolysis) |
| Detection Method | Potentiometric (pH Stat) or Colorimetric Indicator | UV Absorbance (253 nm) | UV Absorbance (247 nm) | Vis Absorbance (405 nm) |
| Signal Origin | Proton release ( | Benzoyl spectral shift | Tosyl spectral shift | Release of p-nitroaniline |
| Use Case | Validating Lysine-specific pockets (e.g., Plasmin vs Thrombin) | Standard Trypsin Activity | Standard Trypsin Activity | High-throughput screening |
Critical Insight: Do not attempt to validate Ac-Lys-OMe binding using direct UV absorbance at 247/253 nm. The acetyl group does not provide sufficient hyperchromic shift upon hydrolysis. You must use the pH-Stat Titration Protocol or a Competitive Displacement Assay (detailed below).
Experimental Protocols for Affinity Validation
To validate the binding affinity (
Protocol A: Potentiometric Determination of (The pH-Stat Method)
Best for: Direct measurement of turnover and affinity without requiring a reporter molecule.
Principle: The hydrolysis of the methyl ester releases methanol and a carboxylic acid (
Reagents:
-
Buffer: 1.0 mM Tris-HCl, 20 mM
, pH 8.0 (Minimal buffer capacity is crucial for pH-stat sensitivity). -
Substrate Stock: 100 mM Ac-Lys-OMe in water (Freshly prepared; esters auto-hydrolyze).
-
Titrant: 0.01 M Standardized NaOH.
-
Enzyme: Trypsin or Plasmin (stored in 1 mM HCl).
Workflow:
-
Baseline: Add 10 mL of reaction volume (water +
) to the thermostated vessel (25°C). Adjust pH to 8.0. -
Auto-hydrolysis Check: Add Substrate (e.g., final conc. 5 mM). Monitor NaOH consumption for 2 minutes to establish the non-enzymatic background rate (
). -
Reaction: Add Enzyme. Maintain pH 8.0 via the autotitrator. Record the slope of NaOH addition (
). -
Calculation:
. -
Iteration: Repeat with substrate concentrations ranging from 0.5
to 5 (typically 1 mM to 50 mM for Ac-Lys-OMe).
Protocol B: Competitive Binding Assay (The Reporter Method)
Best for: High-precision affinity determination when a pH-stat is unavailable.
Principle: Ac-Lys-OMe acts as a "silent" competitor against a chromogenic substrate (BAPNA). We measure the inhibition of BAPNA hydrolysis by Ac-Lys-OMe to calculate its binding constant (
Reagents:
-
Reporter Substrate: BAPNA (fixed concentration, e.g., 1.0 mM).
-
Competitor: Ac-Lys-OMe (Variable: 0, 5, 10, 20, 50 mM).
-
Detection: Spectrophotometer at 405 nm.
Workflow:
-
Control Rate (
): Measure BAPNA hydrolysis (Abs 405nm) without Ac-Lys-OMe. -
Competition Rates (
): Measure BAPNA hydrolysis in the presence of increasing Ac-Lys-OMe concentrations. -
Analysis: The rate of color formation will decrease as Ac-Lys-OMe occupies the active site.
Data Visualization & Pathway Logic
The following diagram illustrates the Competitive Binding mechanism used in Protocol B. It demonstrates how Ac-Lys-OMe diverts the enzyme from the chromogenic pathway, allowing the calculation of its affinity.
Figure 1: Kinetic competition model. Ac-Lys-OMe binds to the enzyme, reducing the formation of the yellow p-Nitroaniline product. The reduction in colorimetric rate is mathematically related to the affinity (
Data Analysis & Interpretation
To validate the affinity, you must convert raw rate data into constants.
Michaelis-Menten (Direct Hydrolysis)
If using Protocol A (pH Stat), plot Initial Velocity (
-
Validation Criteria: A valid Ac-Lys-OMe dataset for Trypsin should yield a
in the range of 2.0 mM – 10.0 mM (depending on pH/Temperature). If , the binding is non-specific or the enzyme active site is compromised.
Dixon Plot (Competitive Inhibition)
If using Protocol B, plot
-
The intersection of the lines (if running multiple BAPNA concentrations) or the x-intercept gives
. -
Since Ac-Lys-OMe is a substrate,
.
Troubleshooting
-
High Background: Methyl esters are unstable at pH > 9.0. Ensure assays are run at pH 7.5–8.0.
-
No Inhibition: If Ac-Lys-OMe fails to inhibit BAPNA hydrolysis, the enzyme may have oxidized Methionine residues in the active site, or the Ac-Lys-OMe has hydrolyzed during storage (check purity via TLC or Mass Spec).
References
-
Walsh, K. A. (1970). Trypsinogens and Trypsins of Various Species. Methods in Enzymology, 19, 41-63. Link
-
Green, G. D., & Shaw, E. (1979).[1] Thiobenzyl ester substrates for the assay of trypsin-like enzymes. Analytical Biochemistry, 93(2), 223-226. Link
-
Elmore, D. T., & Smyth, J. J. (1967).[2] A new method for determining the absolute molarity of solutions of trypsin.[2] Biochemical Journal, 107(1), 103-107. (Establishes esterase kinetic standards). Link
-
Sigma-Aldrich. (n.d.). Product Information: N-Acetyl-L-lysine methyl ester hydrochloride.[][4] Link
-
Worthington Biochemical. (n.d.). Trypsin Assay Procedures: TAME vs BAPNA vs Esters. Link
Sources
Safety Operating Guide
Personal protective equipment for handling N(alpha)-acetyl-L-lysine methyl ester
Personal Protective Equipment & Handling Guide: N( )-acetyl-L-lysine methyl ester
Part 1: Operational Priority (Immediate Action)
Do not treat this substance as "just another amino acid." While N(
The "Golden Rules" of Handling
-
Moisture is the Enemy: This compound is hygroscopic. Exposure to ambient humidity initiates ester hydrolysis, degrading your reagent quality and potentially altering enzyme kinetics data. Never open the stock container outside a desiccator or inert atmosphere glovebox if possible.
-
Dust Control is Safety: The primary health vector is inhalation of fine particulates. All weighing must occur inside a certified chemical fume hood.
-
No Latex: Use Nitrile gloves only. Latex proteins can cross-react or cause unnecessary allergic variables in biological assays; furthermore, nitrile offers superior resistance to the organic solvents (methanol, DCM) often used to dissolve this compound.
Part 2: Technical Justification & Risk Profile
To ensure compliance and safety, we must understand the why behind the protocol.
| Property | Specification | Operational Implication |
| CAS Number | 20911-93-7 (HCl salt) | Verification ID for waste manifests. |
| Physical State | White crystalline powder | High potential for static charge and dust generation during weighing. |
| Primary Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | Irritant to all mucous membranes. Long-term sensitization is a risk with repeated inhalation. |
| Stability | Hygroscopic; Acid-labile | Self-Validating Step: If the powder appears "clumpy" or sticky, significant hydrolysis has likely occurred. Discard. |
| Incompatibility | Strong oxidizers, Bases | Avoid contact with strong bases (e.g., NaOH) during storage, as this triggers rapid deprotection/hydrolysis. |
Source Grounding: The hazard classification aligns with GHS standards for amino acid ester derivatives [1, 2].
Part 3: PPE Matrix (Personal Protective Equipment)
This matrix defines the non-negotiable barrier protection required for handling.
| Category | Standard Requirement | Technical Specification & "Why" |
| Hand Protection | Nitrile Gloves (Double-gloving recommended for synthesis) | Spec: Minimum 0.11 mm thickness. Why: Nitrile provides excellent dexterity and chemical resistance to the alcohols often used as co-solvents. Latex is prohibited due to potential assay interference. |
| Eye Protection | Safety Glasses with Side Shields | Spec: ANSI Z87.1 or EN166 compliant. Why: Protects against projectile crystals during spatula manipulation. Use Goggles if generating fine dust (e.g., milling/grinding). |
| Respiratory | Fume Hood (Primary) | Spec: Face velocity 80–100 fpm. Why: Engineering controls are superior to masks. If hood is unavailable (NOT recommended), use a P95/N95 particulate respirator . |
| Body | Lab Coat (Cotton/Poly blend) | Spec: Snap closures, long sleeves. Why: Prevents accumulation of dust on street clothes, which can track allergens home. |
Part 4: Standard Operating Procedure (SOP)
This workflow is designed as a self-validating system . Each step includes a check to ensure safety and integrity.
Phase 1: Preparation & Weighing
-
Environment Check: Verify fume hood flow indicator is in the "Safe" zone.
-
Static Control: Amino acid esters are prone to static. Place an anti-static gun or ionizing bar near the balance if available.
-
Validation: If the powder "jumps" from the spatula, stop. Use an anti-static gun before proceeding to prevent aerosolization.
-
-
Weighing:
-
Open the container only inside the hood.
-
Weigh into a pre-tared vial.
-
Immediately recap the stock container and seal with Parafilm to prevent moisture ingress.
-
Phase 2: Solubilization & Use
-
Solvent Selection: Dissolve in water, methanol, or DMSO depending on your application.
-
Note: The HCl salt is water-soluble.
-
-
Dissolution: Add solvent slowly.
-
Validation: The solution should be clear and colorless. Turbidity suggests contamination or degradation.
-
Phase 3: Decontamination & Disposal
-
Spill Cleanup:
-
Solid: Do not dry sweep. Cover with wet paper towels (to prevent dust) and wipe up.
-
Liquid: Absorb with vermiculite or spill pads.
-
-
Waste Stream:
-
Dispose of as Solid Organic Waste (if powder) or Liquid Chemical Waste (if dissolved).
-
Do NOT flush down the drain. Even non-toxic amino acids can increase Biological Oxygen Demand (BOD) in water systems [5].
-
Part 5: Visual Workflow (Logic Diagram)
The following diagram illustrates the decision logic for safe handling and integrity preservation.
Figure 1: Operational logic flow for handling N(
Part 6: References
-
Sigma-Aldrich. Safety Data Sheet: N(
)-Acetyl-L-lysine methyl ester hydrochloride. Retrieved February 23, 2026. -
Cayman Chemical. Safety Data Sheet: L-NAME (hydrochloride) [Analogous handling class]. Retrieved February 23, 2026.
-
PubChem. Compound Summary: N-Acetyl-L-lysine methyl ester.[1] National Library of Medicine.
-
Santa Cruz Biotechnology. N-alpha-Acetyl-L-lysine methyl ester hydrochloride Product Data.
-
Thermo Fisher Scientific. Lab Safety: Handling Amino Acid Derivatives.
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
